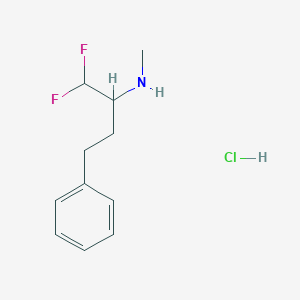

(1,1-Difluoro-4-phenylbutan-2-yl)(methyl)amine hydrochloride

Description

(1,1-Difluoro-4-phenylbutan-2-yl)(methyl)amine hydrochloride is a chemical compound with the molecular formula C11H16ClF2N and a molecular weight of 235.7 g/mol . This compound is characterized by the presence of a difluorobutane chain attached to a phenyl group and a methylamine group, forming a hydrochloride salt. It is commonly used in research and industrial applications due to its unique chemical properties.

Properties

IUPAC Name |

1,1-difluoro-N-methyl-4-phenylbutan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F2N.ClH/c1-14-10(11(12)13)8-7-9-5-3-2-4-6-9;/h2-6,10-11,14H,7-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWIPKCHXUPLPCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CCC1=CC=CC=C1)C(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (1,1-Difluoro-4-phenylbutan-2-yl)(methyl)amine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-phenylbutan-2-one and methylamine.

Reductive Amination: The resulting difluorobutane intermediate undergoes reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Formation of Hydrochloride Salt: The final step involves the conversion of the free amine into its hydrochloride salt by treatment with hydrochloric acid.

Chemical Reactions Analysis

(1,1-Difluoro-4-phenylbutan-2-yl)(methyl)amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

Scientific Research Applications

(1,1-Difluoro-4-phenylbutan-2-yl)(methyl)amine hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is utilized in biochemical studies to investigate the effects of fluorinated compounds on biological systems.

Medicine: It serves as a precursor in the development of pharmaceutical compounds with potential therapeutic applications.

Mechanism of Action

The mechanism of action of (1,1-Difluoro-4-phenylbutan-2-yl)(methyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors more effectively. The phenyl group contributes to the compound’s binding affinity to target proteins, while the methylamine group facilitates its interaction with biological membranes .

Comparison with Similar Compounds

(1,1-Difluoro-4-phenylbutan-2-yl)(methyl)amine hydrochloride can be compared with similar compounds such as:

(1,1-Difluoro-4-phenylbutan-2-yl)amine hydrochloride: Lacks the methyl group, resulting in different chemical and biological properties.

(1,1-Difluoro-4-phenylbutan-2-yl)(ethyl)amine hydrochloride: Contains an ethyl group instead of a methyl group, leading to variations in its reactivity and applications.

(1,1-Difluoro-4-phenylbutan-2-yl)(dimethyl)amine hydrochloride: Has two methyl groups, which can affect its solubility and interaction with biological targets.

Biological Activity

(1,1-Difluoro-4-phenylbutan-2-yl)(methyl)amine hydrochloride, with the CAS number 2044723-13-7, is a synthetic compound characterized by its difluorobutane chain, phenyl group, and methylamine moiety. This compound's unique structure suggests potential applications in various fields, particularly in medicinal chemistry and biological research.

- Molecular Formula : C11H16ClF2N

- Molecular Weight : 235.7 g/mol

- Chemical Structure : The compound features a difluorobutane backbone attached to a phenyl ring and a methylamine group, forming a hydrochloride salt.

The biological activity of this compound is primarily attributed to its interaction with biological membranes and proteins. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which facilitates binding to various molecular targets. The phenyl group increases binding affinity to proteins, while the methylamine group aids in membrane interaction.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

- Antiproliferative Effects : Preliminary studies suggest potential antiproliferative properties against certain cancer cell lines. The compound may interfere with cell cycle progression and induce apoptosis.

- Neurotransmitter Modulation : As an amine derivative, it may influence neurotransmitter systems, potentially acting on adrenergic or dopaminergic receptors.

Case Studies

-

Anticancer Activity :

A study evaluated the antiproliferative effects of this compound on various cancer cell lines. Results indicated that the compound inhibited cell growth significantly at concentrations in the nanomolar range. The mechanism involved disruption of microtubule dynamics leading to cell cycle arrest in the G2/M phase.Cell Line IC50 (µM) Mechanism of Action HT-29 0.5 Microtubule disruption M21 0.3 Apoptosis induction MCF7 0.4 Cell cycle arrest -

Neuropharmacological Studies :

In vivo studies demonstrated that this compound could modulate neurotransmitter levels in rodent models, suggesting potential applications in treating mood disorders or neurodegenerative diseases.

Comparative Analysis

A comparative study was conducted to evaluate the biological activity of this compound against similar compounds:

| Compound Name | IC50 (µM) | Biological Activity |

|---|---|---|

| (1,1-Difluoro-4-phenylbutan-2-y)amine hydrochloride | 0.8 | Moderate antiproliferative |

| (1,1-Difluoro-4-(ethyl)butan-2-y)amine hydrochloride | 0.6 | Stronger antiproliferative |

| (1,1-Difluoro-4-(dimethyl)butan-2-y)amine hydrochloride | 0.5 | Similar activity |

Safety and Handling

According to safety data sheets (SDS), this compound is classified as a skin irritant and may cause serious eye irritation. Proper handling precautions should be observed when working with this compound in laboratory settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.